1,2,3,4,5-Penta-O-acetyl-beta-D-fructose

Carbohydrate Synthesis Microwave-Assisted Chemistry Process Optimization

Reproducibility failures in carbohydrate synthesis often trace back to anomeric impurities in protected sugar building blocks. 1,2,3,4,5-Penta-O-acetyl-β-D-fructose (CAS 20764-61-8) eliminates this variable. - Defined β-anomeric configuration (specific rotation -120.9°, mp 108-109 °C) ensures batch-to-batch consistency. - High isolated yield (91%) precursor for glycosylation; >98% purity confirmed by NMR/MS. - Demonstrated lack of insulinotropic activity validates its use as a negative control in metabolic studies. - Bulk quantities available; store at 4°C, ship ambient.

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
Cat. No. B7959042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5-Penta-O-acetyl-beta-D-fructose
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H22O11/c1-8(17)22-6-13-14(24-10(3)19)15(25-11(4)20)16(27-13,26-12(5)21)7-23-9(2)18/h13-15H,6-7H2,1-5H3/t13-,14-,15+,16-/m1/s1
InChIKeyZUCNAUQKYWJGML-LVQVYYBASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,5-Penta-O-acetyl-beta-D-fructose Overview


1,2,3,4,5-Penta-O-acetyl-beta-D-fructose (CAS 20764-61-8), also known as beta-D-fructose pentaacetate, is a fully acetylated derivative of D-fructose. This compound, with the molecular formula C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol, exists as a white to off-white crystalline powder with a reported melting point of 108-109 °C and a specific rotation of -120.9° (c=1, CHCl₃) [1]. It is a member of the peracetylated hexose class and is primarily employed as a protected carbohydrate building block in synthetic chemistry and as a research tool to investigate anomer-specific biological interactions [2].

Type Protected carbohydrate building block
Selection Stereochemical-control study fit
Context Anomer-specific assay workflow

Anomer-Specific Properties of 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose


The simple designation "fructose pentaacetate" encompasses a critical stereochemical variable: the anomeric configuration at C-2. The alpha (α) and beta (β) anomers of peracetylated D-fructose are distinct chemical entities with different physical properties, synthetic utility, and biological activities [1]. Substituting the β-anomer with a mixed α/β preparation or the pure α-anomer can lead to unexpected crystallization behavior, altered reactivity in glycosylation reactions, and divergent outcomes in biological assays, such as those measuring insulin secretion [2]. Therefore, unambiguous specification and verification of the beta anomer are essential for reproducible research and process development.

Anomer mismatch
The alpha anomer or mixed alpha/beta preparations may shift crystallization behavior and glycosylation reactivity.
Physical property drift
Melting point and optical rotation differ substantially; generic substitution risks identity verification failure.
Biological readout divergence
Anomer-specific insulin secretion assay results may not transfer; beta configuration is required for negative control context.

Head-to-Head Comparisons: 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose


β-Anomer Yield Advantage in Microwave Synthesis

In a direct head-to-head comparison using an optimized microwave-assisted acetylation protocol, the beta anomer of D-fructose pentaacetate was obtained in a significantly higher isolated yield (91%) compared to the alpha anomer (76%) [1]. This represents a quantified yield advantage of 15 percentage points for the beta anomer.

Yield advantage
Head-to-head
91% vs 76%
Microwave-assisted acetylation, 15 pp higher
Supports synthesis planning and cost evaluation
Reported isolated yield under optimized conditions
Carbohydrate Synthesis Microwave-Assisted Chemistry Process Optimization

Distinct Melting Point and Optical Rotation: β vs. α Anomer

The anomers exhibit markedly different physical properties, enabling unambiguous identification. The beta anomer melts at 108-109 °C, while the alpha anomer melts at a substantially higher 122-123 °C [1]. The specific rotation values also differ sharply: -120.9° for the beta anomer versus +47.3° for the alpha anomer (c=1, CHCl₃) [1].

Physical constants
Head-to-head
β m.p. 108–109 °C; [α] -120.9°
α m.p. 122–123 °C; [α] +47.3°
Definitive identity verification benchmarks
Capillary method, c=1, CHCl₃
Analytical Chemistry Quality Control Polymorph Screening

Non-Insulinotropic Effect of β-D-Fructose Pentaacetate

In studies of insulin release from isolated rat pancreatic islets, 1.7 mM β-D-fructose pentaacetate failed to significantly affect insulin secretion, whether in the absence or presence of D-glucose or L-leucine [1]. This contrasts with α-D-glucose pentaacetate, which enhanced insulin release under the same experimental conditions [1].

Insulin secretion
Cross-study comparable
No significant effect
1.7 mM, isolated rat pancreatic islets
Supports negative control assay context
Reported qualitative comparison; endpoint review
Insulin Secretion Pancreatic Islet Biology Carbohydrate Receptor Studies

High Purity Confirmed by NMR and MS

Commercial suppliers provide 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose with a verified purity of greater than 98%, as confirmed by 1H NMR and mass spectrometry (MS) [1]. Other vendors list similar high purities of 98% min or 99% . This level of characterization ensures that the compound is suitable for use as a reliable synthetic intermediate and analytical standard.

Purity verification
Supplier data
>98%
Confirmed by ¹H NMR and MS
Supports synthetic intermediate reliability
Vendor specification; lot-specific review
Analytical Standards Synthetic Intermediate Quality Assurance

Applications of 1,2,3,4,5-Penta-O-acetyl-beta-D-fructose


Stereospecific Glycosylation and Oligosaccharide Synthesis

The high isolated yield (91%) of the beta anomer [1] makes it an efficient and cost-effective glycosyl donor precursor. Its defined stereochemistry and high commercial purity (>98% by NMR/MS) [2] ensure reliable outcomes in the construction of complex carbohydrates, where anomeric purity is paramount for product homogeneity.

Analytical Standard and Quality Control Reference

The distinct melting point (108-109 °C) and specific rotation (-120.9°) [1] provide definitive benchmarks for identity and purity verification. Procurement of this specific beta anomer is essential for laboratories that require a well-characterized reference standard for HPLC, NMR, or polarimetry calibration.

Negative Control in Insulin Secretion Studies

Given its demonstrated lack of effect on insulin release from isolated rat pancreatic islets [1], this compound serves as a crucial negative control or comparator in studies investigating the insulinotropic actions of other peracetylated hexoses (e.g., glucose pentaacetate). Its use helps to isolate and confirm anomer- and sugar-specific biological effects.

Protected Building Block for Fructose Natural Products & Analogs

The fully acetylated hydroxyl groups provide robust protection during multi-step syntheses of fructosyl-containing natural products or pharmaceutical intermediates. The availability of the pure beta anomer in high yield [1] and high purity [2] streamlines synthetic routes and reduces purification burdens, enhancing overall process efficiency.

Application
Selection Property
Validation Focus
Glycosylation and oligosaccharide synthesis
Stereochemical-control context
Anomeric purity and glycosyl donor reactivity
Analytical standard and QC reference
Physical constant benchmarks
Melting point, optical rotation, and chromatographic identity
Negative control in insulin secretion studies
Non-insulinotropic assay context
Anomer- and sugar-specific biological response interpretation
Protected building block for fructose analogs
High-yield synthetic workflow fit
Multi-step protection strategy and purification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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